2-chloro-5-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic acid
Description
Properties
IUPAC Name |
2-chloro-5-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO4S/c16-11-3-1-10(2-4-11)7-8-23(21,22)18-12-5-6-14(17)13(9-12)15(19)20/h1-9,18H,(H,19,20)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKDYJVTTUXDNL-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CS(=O)(=O)NC2=CC(=C(C=C2)Cl)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/S(=O)(=O)NC2=CC(=C(C=C2)Cl)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-5-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic acid is a compound of interest due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₃H₉ClN₃O₃S
- Molecular Weight : 315.74 g/mol
The compound features a sulfonamide group, which is often associated with various biological activities.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzoic acid have shown to inhibit cell proliferation in various cancer cell lines.
- Case Study : A study evaluated the cytotoxic effects of similar compounds on human cancer cell lines (Hep-G2 and A2058). The results indicated a notable inhibition of cell growth, suggesting potential applications in cancer therapy .
Anti-inflammatory Activity
The compound may also possess anti-inflammatory properties. Research has shown that sulfonamide derivatives can inhibit the activity of cyclooxygenase enzymes, which are crucial in the inflammatory process.
- Mechanism : By inhibiting these enzymes, the compound could reduce the production of pro-inflammatory prostaglandins, thus alleviating inflammation .
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of benzoic acid derivatives. The presence of chlorine substituents in the structure may enhance these properties.
- Findings : In vitro assays demonstrated that certain derivatives effectively inhibited the growth of pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Research Findings Summary
| Biological Activity | Model System | Key Findings |
|---|---|---|
| Anticancer | Hep-G2, A2058 | Significant growth inhibition observed at concentrations >5 μM |
| Anti-inflammatory | Enzyme assays | Inhibition of COX-1 and COX-2 activity by >50% |
| Antimicrobial | Bacterial/Fungal strains | Effective against multiple strains with MIC values ranging from 10-50 μg/mL |
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways.
- Cell Cycle Arrest : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting cell cycle progression.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can modulate ROS levels, contributing to their anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of chloro-substituted benzoic acids with sulfonamide or sulfamoyl functional groups. Below is a structural and functional comparison with key analogs identified in the literature:
Substituent Variations on the Sulfamoyl Group
- 2-Chloro-5-[(4-Chlorophenyl)(Prop-2-En-1-Yl)Sulfamoyl]Benzoic Acid (CAS: 438030-95-6) Structural Difference: Replaces the ethenyl group with a prop-2-en-1-yl (allyl) moiety.
2-Chloro-5-[Phenyl(Prop-2-En-1-Yl)Sulfamoyl]Benzoic Acid (CAS: 748776-36-5)
Variations in the Benzoic Acid Core
- 2-Chloro-5-Methoxy-3-[(Phenylsulfonyl)Amino]Benzoic Acid Structural Difference: Features a methoxy group at position 5 instead of a chlorine atom and a phenylsulfonylamino group. Implications: Methoxy groups generally increase solubility compared to chloro substituents, which could enhance bioavailability. However, loss of the chloro substituent might reduce steric or electronic effects critical for target engagement .
- 2-[Ethyl-(4-Methylphenyl)Sulfonylamino]Benzoic Acid (CAS: 70176-69-1) Structural Difference: Incorporates an ethyl-(4-methylphenyl)sulfonylamino group instead of the ethenyl-linked 4-chlorophenyl system.
Functional and Pharmacological Implications
While direct pharmacological data for the target compound are unavailable in the provided evidence, structural analogs suggest the following trends:
- Electron-Withdrawing Effects : Chloro substituents on both the benzoic acid and phenyl rings (as in the target compound) likely enhance electrophilic character, favoring interactions with nucleophilic residues in enzyme active sites.
- Stereochemical Influence : The (E)-ethenyl configuration may optimize spatial alignment with target proteins compared to analogs with flexible allyl or alkyl chains .
- Solubility vs. Permeability : Compounds with polar groups (e.g., methoxy) may trade membrane permeability for improved solubility, whereas lipophilic substituents (e.g., allyl) could favor tissue penetration .
Q & A
Q. What are the common synthetic routes for 2-chloro-5-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic acid?
The synthesis typically involves stepwise functionalization of the benzoic acid core. Key steps include:
- Sulfonamide formation : Reacting 2-chloro-5-aminobenzoic acid with (E)-2-(4-chlorophenyl)ethenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to install the sulfonamide group.
- Stereoselective coupling : Ensuring the (E)-configuration of the ethenyl bridge via Stille or Suzuki-Miyaura cross-coupling reactions, using palladium catalysts (e.g., Pd(PPh₃)₄) .
- Purification via recrystallization or HPLC to isolate the target compound .
Q. How can the purity and structural integrity of this compound be validated?
Analytical methods include:
- HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological studies).
- NMR spectroscopy (¹H/¹³C) to confirm the (E)-configuration of the ethenyl group (characteristic coupling constants: J = 12–16 Hz for trans protons) .
- High-resolution mass spectrometry (HRMS) for molecular formula verification .
Q. What are the standard assays to evaluate its biological activity?
- Enzyme inhibition assays : Target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase isoforms) using fluorometric or spectrophotometric methods.
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination .
- Solubility optimization : Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid solvent toxicity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and stereoselectivity?
Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance sulfonylation efficiency.
- Catalyst loading : Reduce Pd catalyst to 1–2 mol% to minimize side reactions.
- Temperature control : Maintain 0–5°C during sulfonamide formation to prevent hydrolysis .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Analog synthesis : Modify the sulfonamide group (e.g., replace the ethenyl bridge with acetylene) or introduce electron-withdrawing groups (e.g., -CF₃) to alter bioactivity .
- Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities toward target proteins like carbonic anhydrase IX .
- Pharmacophore mapping : Identify critical hydrogen-bonding motifs (e.g., sulfonamide NH and benzoic acid COOH) using 3D-QSAR models .
Q. How should contradictory bioactivity data between studies be resolved?
- Assay standardization : Control variables like pH (e.g., 7.4 for physiological conditions) and incubation time.
- Impurity analysis : Use LC-MS to detect trace byproducts (e.g., hydrolyzed sulfonamide derivatives) that may interfere with activity .
- Dose-response validation : Repeat experiments across multiple cell lines or enzyme batches to confirm reproducibility .
Q. What advanced techniques characterize its interactions with biomolecules?
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics with immobilized protein targets.
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions.
- Cryo-EM/X-ray crystallography : Resolve 3D structures of compound-enzyme complexes to identify binding pockets .
Methodological Considerations
- Data contradiction analysis : Cross-reference HPLC purity data with bioactivity results to rule out batch variability .
- Experimental design : Use fractional factorial designs (e.g., Taguchi method) to optimize multi-step syntheses .
For further details on reagent selection or regulatory compliance (e.g., USP standards for reference materials), consult synthetic protocols from PubChem or specialized pharmacopeias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
